Cas no 33905-38-3 (3-(Benzyloxy)-N-methylaniline)

3-(Benzyloxy)-N-methylaniline is a substituted aniline derivative featuring a benzyloxy group at the 3-position and a methyl substituent on the nitrogen. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its benzyl-protected hydroxyl group enhances stability while allowing selective deprotection when required. The N-methylation improves solubility and reactivity in various coupling reactions. The compound’s well-defined structure and functional group compatibility make it valuable for constructing complex molecular frameworks. It is typically handled under inert conditions to prevent oxidation and degradation. Purity and consistency are critical for reproducible results in synthetic applications.
3-(Benzyloxy)-N-methylaniline structure
3-(Benzyloxy)-N-methylaniline structure
Product name:3-(Benzyloxy)-N-methylaniline
CAS No:33905-38-3
MF:C14H15NO
MW:213.275
MDL:MFCD09909331
CID:1079285
PubChem ID:22411642

3-(Benzyloxy)-N-methylaniline Chemical and Physical Properties

Names and Identifiers

    • 3-(Benzyloxy)-N-methylaniline
    • 3-Benzyloxy-N-methylaniline
    • (3-benzyloxyphenyl)(methyl)amine
    • (3-benzyloxy-phenyl)-methyl-amine
    • 3-Benzyloxy-N-methyl-anilin
    • 3-benzyloxy-N-methyl-aniline
    • ARONIS023867
    • ARONIS23757
    • BBL023285
    • CTK6I4894
    • methyl[3-(phenylmethoxy)phenyl]amine
    • N-methyl-3-benzyloxyaniline
    • SBB080450
    • SureCN5188394
    • STL355987
    • SB79484
    • MFCD09909331
    • [3-(benzyloxy)phenyl]methylamine
    • AKOS005111130
    • AS-47045
    • F11705
    • J-019370
    • EN300-3052629
    • SCHEMBL5188394
    • N-methyl-3-phenylmethoxyaniline
    • DTXSID00625570
    • 33905-38-3
    • MDL: MFCD09909331
    • Inchi: InChI=1S/C14H15NO/c1-15-13-8-5-9-14(10-13)16-11-12-6-3-2-4-7-12/h2-10,15H,11H2,1H3
    • InChI Key: SBFJOCBTUYEOOD-UHFFFAOYSA-N
    • SMILES: CNC1=CC(=CC=C1)OCC2=CC=CC=C2

Computed Properties

  • Exact Mass: 213.11545
  • Monoisotopic Mass: 213.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.3Ų
  • XLogP3: 3.8

Experimental Properties

  • PSA: 21.26

3-(Benzyloxy)-N-methylaniline Security Information

3-(Benzyloxy)-N-methylaniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB384661-1 g
3-(Benzyloxy)-N-methylaniline; .
33905-38-3
1g
€951.70 2023-05-19
TRC
B704190-10mg
3-(benzyloxy)-N-methylaniline
33905-38-3
10mg
$ 50.00 2022-06-06
TRC
B704190-50mg
3-(benzyloxy)-N-methylaniline
33905-38-3
50mg
$ 115.00 2022-06-06
TRC
B704190-100mg
3-(benzyloxy)-N-methylaniline
33905-38-3
100mg
$ 185.00 2022-06-06
Fluorochem
043823-5g
3-Benzyloxy-N-methylaniline
33905-38-3 95%
5g
£1605.00 2022-03-01
abcr
AB384661-1g
3-(Benzyloxy)-N-methylaniline; .
33905-38-3
1g
€951.70 2024-07-24
A2B Chem LLC
AF70631-1g
3-(Benzyloxy)-N-methylaniline
33905-38-3
1g
$427.00 2024-04-20
1PlusChem
1P00C8X3-50mg
3-(Benzyloxy)-N-methylaniline
33905-38-3 95%
50mg
$183.00 2025-02-26
abcr
AB384661-250 mg
3-(Benzyloxy)-N-methylaniline; .
33905-38-3
250mg
€354.60 2023-05-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
031421-500mg
3-(Benzyloxy)-N-methylaniline
33905-38-3
500mg
3233.0CNY 2021-07-13

3-(Benzyloxy)-N-methylaniline Related Literature

Additional information on 3-(Benzyloxy)-N-methylaniline

Introduction to 3-(Benzyloxy)-N-methylaniline (CAS No. 33905-38-3)

3-(Benzyloxy)-N-methylaniline, also known by its CAS registry number CAS No. 33905-38-3, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is a derivative of aniline, featuring a benzyloxy group at the meta position and a methyl group attached to the nitrogen atom. Its structure, which combines aromaticity with functional groups capable of participating in various chemical reactions, makes it a valuable intermediate in organic synthesis.

The synthesis of 3-(Benzyloxy)-N-methylaniline typically involves multi-step reactions, often starting from aniline derivatives and incorporating protective groups to facilitate subsequent transformations. Recent studies have explored novel synthetic pathways that enhance the efficiency and scalability of its production. For instance, researchers have employed catalytic asymmetric synthesis techniques to achieve high enantioselectivity, which is particularly useful for applications in pharmaceuticals and agrochemicals.

One of the most notable applications of CAS No. 33905-38-3 is in the field of polymer science, where it serves as a precursor for advanced materials such as polyurethanes and thermoplastics. Its ability to form stable bonds with isocyanates has been leveraged to develop high-performance polymers with improved mechanical properties. Recent advancements in polymer chemistry have demonstrated how benzyloxy-containing monomers can be used to create biodegradable materials, addressing the growing demand for sustainable solutions.

In the pharmaceutical industry, N-methyl aniline derivatives like CAS No. 33905-38-3 are being investigated for their potential as drug intermediates. Their unique electronic properties make them suitable for designing molecules with specific bioactivity profiles. For example, studies have shown that derivatives of this compound can act as inhibitors for certain enzymes involved in metabolic pathways, offering promising leads for therapeutic development.

The electronic properties of benzyloxy-substituted anilines also make them attractive candidates for use in organic electronics. Research into their application as semiconducting materials has revealed their potential for use in thin-film transistors and light-emitting diodes (LEDs). The ability to tune their electronic characteristics through functional group modification has opened new avenues for device optimization.

From an environmental perspective, the development of efficient recycling methods for compounds like CAS No. 33905-38-3 is a critical area of research. Scientists are exploring catalytic processes that enable the recovery and reuse of this compound from waste streams, thereby reducing its environmental footprint. These efforts align with global initiatives to promote circular economy principles in chemical manufacturing.

In summary, CAS No. 33905-38-3, or benzyloxy-N-methyl aniline, stands out as a multifaceted compound with applications spanning organic synthesis, polymer science, pharmaceuticals, and electronics. Its structural versatility and reactivity continue to inspire innovative research directions, ensuring its relevance in both academic and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:33905-38-3)3-(Benzyloxy)-N-methylaniline
A1157612
Purity:99%
Quantity:1g
Price ($):396.0